molecular formula C19H26ClNO B1213203 Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- CAS No. 2214-28-0

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-

Cat. No.: B1213203
CAS No.: 2214-28-0
M. Wt: 319.9 g/mol
InChI Key: WRHOJMZRFAKSSV-UHFFFAOYSA-N
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Description

. This compound is known for its analgesic properties and has been used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- typically involves the reaction of benzeneethanol with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, which leads to the inhibition of pain signals. The compound’s dimethylamino group plays a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dimethylamino group enhances its solubility and bioavailability, making it more effective in certain applications compared to similar compounds .

Properties

IUPAC Name

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHOJMZRFAKSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126-04-5 (Parent)
Record name alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-28-0
Record name Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2214-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26226
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Record name α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol undergo fragmentation when treated with cyanogen bromide, while its cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not?

A1: The research paper [] demonstrates that 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol, an acyclic tertiary alcohol with a γ-hydroxy group relative to the amine, undergoes fragmentation when treated with cyanogen bromide. This reaction yields cis H/Ph 3-methyl-1,2-diphenylprop-2-ene. In contrast, the cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not fragment under the same conditions. Instead, it forms an N-cyano derivative in low yield.

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